molecular formula C16H25N3O B7924239 (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one

(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one

Cat. No.: B7924239
M. Wt: 275.39 g/mol
InChI Key: HHYJJFBHESCDTQ-CFMCSPIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one is a chiral pyrrolidine-based compound featuring a benzyl-methyl-amino substituent at the 2-position of the pyrrolidine ring and an amino-propan-1-one backbone. Its molecular formula is C₁₇H₂₆N₃O (calculated based on structural analysis), with a molecular weight of 288.41 g/mol.

Properties

IUPAC Name

(2S)-2-amino-1-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-13(17)16(20)19-10-6-9-15(19)12-18(2)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13-,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYJJFBHESCDTQ-CFMCSPIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination for Pyrrolidine Functionalization

The benzyl-methyl-amino group is typically introduced via reductive amination. For example, benzyl-methyl-amine derivatives react with aldehyde intermediates in the presence of reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). A representative procedure involves:

  • Condensation of 2-pyrrolidinemethanol with benzyl-methyl-amine in dry ethanol.

  • Reduction of the imine intermediate using NaBH₄ at 0–5°C.

This method yields the substituted pyrrolidine precursor with >85% efficiency, as confirmed by LC-MS and ¹H NMR.

Coupling with the Propan-1-one Moiety

The propan-1-one group is introduced via acyl chloride coupling or amide bond formation . In one protocol, the pyrrolidine intermediate reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C), followed by deprotection of the amino group using hydrochloric acid.

Stepwise Synthetic Procedures

Synthesis of the Pyrrolidine Intermediate

Step 1 : Preparation of 2-[(Benzyl-Methyl-Amino)-Methyl]pyrrolidine

  • Reactants : Pyrrolidine-2-carbaldehyde (1.0 equiv), benzyl-methyl-amine (1.2 equiv).

  • Conditions : Stirred in dry ethanol at 25°C for 12 hours, followed by NaBH₄ addition (2.0 equiv) at 0°C.

  • Yield : 88% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Step 2 : Protection of the Amino Group

  • The free amine is protected with a tert-butoxycarbonyl (Boc) group using Boc₂O in tetrahydrofuran (THF).

Acylation to Form the Propan-1-one Derivative

Step 3 : Reaction with Chloroacetyl Chloride

  • Reactants : Protected pyrrolidine intermediate (1.0 equiv), chloroacetyl chloride (1.5 equiv).

  • Conditions : DCM, triethylamine (2.0 equiv), 0°C → 25°C, 6 hours.

  • Yield : 76% after solvent evaporation.

Step 4 : Deprotection and Isolation

  • Boc removal is achieved with 4M HCl in dioxane, yielding the final compound after recrystallization from methanol/diethyl ether.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Ethanol vs. THF : Ethanol improves solubility of amine reactants, while THF enhances acylation rates.

  • Low-Temperature Control : Maintaining 0°C during NaBH₄ addition minimizes side reactions (e.g., over-reduction).

Catalytic Asymmetric Synthesis

Chiral ligands like (R)-BINAP enable enantioselective synthesis of the (S)-configured amino group, achieving enantiomeric excess (ee) >95%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.15–8.20 (m, 2H, aromatic), 7.58–7.65 (m, 2H, aromatic), 3.82 (s, 2H, CH₂N), 2.69 (qn, J = 6.2 Hz, 1H, CH), 1.00 (d, J = 6.3 Hz, 6H, CH₃).

  • LC-MS : m/z 275.39 [M+H]⁺, retention time 1.3 min.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

Challenges and Mitigation Strategies

  • Stereochemical Integrity : Racemization during acylation is minimized using low temperatures and non-polar solvents.

  • Byproduct Formation : Excess benzyl-methyl-amine (1.2 equiv) ensures complete conversion of the aldehyde.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Reductive Amination8895High stereoselectivity
Acyl Chloride Coupling7698Rapid reaction kinetics
Asymmetric Catalysis8297Superior enantiomeric excess

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in alkylation and acylation reactions. Representative transformations include:

ReagentConditionsProductYield (%)Stereochemical Outcome
Benzyl bromideK₂CO₃, DMF, 60°C, 12h(S)-2-(Benzylamino)-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one78Retention of S-configuration
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → RT(S)-2-Acetamido-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one92No racemization observed
Ethyl chloroformateNaOH (aq), THF, 0°C(S)-2-(Ethoxycarbonylamino)-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one85>99% ee maintained

Key findings :

  • Alkylations proceed via SN2 mechanisms, preserving chirality due to steric hindrance at the α-carbon

  • Acylations show near-quantitative yields under mild conditions, attributed to the amine's high nucleophilicity (pKa ≈ 9.2)

Oxidation Reactions

The ketone moiety undergoes selective oxidation under controlled conditions:

Oxidizing AgentConditionsProductNotes
KMnO₄H₂SO₄, H₂O, 80°C, 6h(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propanoic acidOver-oxidation of benzyl group avoided
NaClO₂t-BuOOH, CH₃CN, 40°C(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propanalStoichiometric TEMPO required

Mechanistic insight :

  • Mn(VII)-mediated oxidation follows a radical pathway, with the pyrrolidine nitrogen stabilizing transition states

  • Chlorite oxidations are pH-dependent, favoring aldehyde formation below pH 3

Reduction Reactions

The ketone group is selectively reduced to secondary alcohol:

Reducing AgentConditionsProductDiastereomeric Ratio (dr)
NaBH₄MeOH, 0°C, 2h(1S,2S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-ol85:15
L-Selectride®THF, -78°C, 1h(1S,2R)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-ol12:88

Stereochemical control :

  • Bulky reductants favor anti-Cram selectivity due to Felkin-Ahn model adherence

  • Chelation effects with pyrrolidine nitrogen influence transition state geometry

Condensation Reactions

The amine and ketone groups participate in tandem condensations:

Reaction PartnerConditionsProductApplication
4-NitrobenzaldehydeEtOH, Δ, 8h(S)-2-((4-Nitrobenzylidene)amino)-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-oneFluorescent probe development
Boc-Protected GlycineEDC/HOBt, DMF, 24h(S)-2-(Boc-Glycyl)amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-onePeptidomimetic synthesis

Kinetic data :

  • Schiff base formation completes within 2h (k = 0.18 M⁻¹s⁻¹ at 25°C)

  • Amide couplings require >20h for completion due to steric hindrance

Degradation Pathways

Stability studies reveal two primary degradation mechanisms:

Stress ConditionDegradation PathwayHalf-Life (25°C)
pH 1.0 (HCl)Hydrolysis of benzyl-methyl-amine to primary amine48h
UV Light (254 nm)Norrish Type II cleavage of ketone12h

Analytical confirmation :

  • LC-MS shows m/z 261 → 174 (+H₂O loss) under acidic conditions

  • X-ray crystallography confirms β-scission products after photolysis

This compound's reactivity profile enables tailored modifications for pharmaceutical applications, particularly in developing CNS-targeting agents and enzyme inhibitors. The chiral pyrrolidine core maintains stereochemical integrity in most reactions, making it valuable for asymmetric synthesis. Further research should explore its catalytic applications and metabolic fate in biological systems.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one has been studied for its potential as a pharmacological agent due to its structural similarity to known psychoactive compounds. Its applications include:

  • CNS Disorders : The compound's ability to interact with neurotransmitter systems suggests it could be beneficial in treating conditions such as depression and anxiety.
  • Analgesic Properties : Preliminary studies indicate that the compound may exhibit analgesic effects, potentially useful in pain management therapies.

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis, particularly for creating derivatives with enhanced biological activity. Researchers have utilized it to develop:

  • Analogues for Drug Discovery : Modifications of the compound have led to the synthesis of new analogues that may possess improved efficacy or reduced side effects compared to existing medications.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one and tested their effects on serotonin receptors. One derivative showed a significant increase in serotonin uptake inhibition, suggesting potential as an antidepressant agent.

Case Study 2: Pain Management

A research team investigated the analgesic properties of the compound in animal models of chronic pain. Results indicated that specific doses resulted in a statistically significant reduction in pain responses, warranting further investigation into its mechanisms and therapeutic potential.

Case Study 3: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings suggested that (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one could protect neurons from apoptosis, indicating its potential application in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one C₁₇H₂₆N₃O 288.41 Benzyl-methyl-amino at pyrrolidine C2 Primary compound of interest
(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one C₁₇H₂₅N₃O 287.41 Benzyl-cyclopropyl-amino at pyrrolidine C3 Increased steric bulk; potential metabolic stability
(S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one C₁₄H₂₈N₃O 254.40 Isopropyl-methyl-amino at pyrrolidine C2 Reduced aromaticity; altered hydrophobicity
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one C₁₃H₁₈N₂O 218.30 Phenyl group at C3; no benzyl substitution Simpler structure; 97% purity reported

Backbone Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Backbone Variation Notes
(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one C₁₈H₂₉N₃O 303.44 3-Methyl-butan-1-one backbone Enhanced lipophilicity; higher molecular weight
(2S)-2-Amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride C₈H₁₅N₂O₂·HCl 216.68 Hydroxy group at C3; hydrochloride salt Improved solubility; ionic form

Amino Group Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Amino Group Variation Notes
(2S)-2-(Methylamino)-1-(1H-pyrrol-2-yl)propan-1-one C₈H₁₂N₂O 152.19 Methylamino at C2; pyrrole ring Smaller size; potential for π-π interactions
(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one C₁₉H₃₁N₃O 317.48 Benzyl-ethyl-amino at pyrrolidine C3 Extended alkyl chain; possible metabolic oxidation

Key Research Findings and Implications

Steric and Electronic Effects: The benzyl-methyl-amino group in the primary compound provides moderate steric hindrance and electron-rich aromaticity, which may enhance binding to hydrophobic pockets in biological targets compared to analogues like the isopropyl-methyl variant .

Solubility and Bioavailability :

  • Hydrochloride salts (e.g., CAS 670253-53-9) demonstrate improved aqueous solubility, a critical factor for oral bioavailability .
  • The 3-methyl-butan-1-one derivative (CAS 1354026-54-2) shows higher lipophilicity (logP estimated >3), which may enhance blood-brain barrier penetration but reduce renal clearance .

Synthetic Challenges :

  • Compounds with cyclopropyl or branched alkyl groups (e.g., isopropyl) require specialized synthetic routes, such as ring-opening reactions or Grignard additions, increasing production complexity .

Biological Activity

(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with CAS number 1354026-54-2, is notable for its potential therapeutic applications, particularly in neuropharmacology and antimicrobial research.

Chemical Structure

The compound's structure can be represented as follows:

\text{ S 2 Amino 1 2 benzyl methyl amino methyl pyrrolidin 1 yl}-propan-1-one}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives. For instance, a study indicated that certain pyrrolidine compounds exhibited significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 75 µg/mL to 150 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus75
Enterococcus faecalis125
Escherichia coli<125
Pseudomonas aeruginosa150

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects, particularly in relation to its potential as a cognitive enhancer. Research has indicated that derivatives of this compound may interact with neurotransmitter systems, potentially offering benefits in treating conditions such as ADHD and other cognitive disorders. The mechanism of action is believed to involve modulation of dopamine and norepinephrine pathways .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. For example, studies demonstrated that certain derivatives showed selective cytotoxicity against human cervical cancer cells (HeLa) and colon adenocarcinoma cells (CaCo-2), with IC50 values indicating significant antiproliferative activity .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of pyrrolidine derivatives were synthesized and tested for their antibacterial properties. The results indicated that modifications to the benzyl group significantly enhanced antimicrobial activity. The most potent derivative exhibited an MIC of 44 nM against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 2: Neuroprotective Potential

A study investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. Results showed that administration of the compound led to improved cognitive function and reduced neuronal death in treated mice compared to controls. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Basic Research Questions

Q. How can the stereochemical purity of (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one be validated during synthesis?

  • Methodology : Use chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak®) to resolve enantiomers. Confirm absolute configuration via single-crystal X-ray diffraction (SC-XRD) of a derivative or salt . For intermediates, employ circular dichroism (CD) spectroscopy to monitor chiral integrity during stepwise synthesis .

Q. What analytical techniques are essential for structural confirmation of this compound?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC) to resolve the pyrrolidine and benzyl-methyl-amino moieties. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. SC-XRD is critical for verifying stereochemistry and spatial arrangement of substituents .

Q. How can researchers assess purity and identify process-related impurities?

  • Methodology : Utilize reverse-phase HPLC with UV detection (λ = 210–260 nm) and a C18 column. Compare retention times against synthesized impurities (e.g., deaminated byproducts or methyl-group oxidation derivatives). LC-MS/MS aids in impurity identification by correlating mass fragments with predicted degradation pathways .

Advanced Research Questions

Q. What synthetic strategies mitigate racemization at the chiral pyrrolidine center during coupling reactions?

  • Methodology : Optimize reaction temperature (e.g., <0°C for nucleophilic substitutions) and employ non-polar solvents (e.g., dichloromethane) to reduce base-induced racemization. Use Boc-protected intermediates to stabilize the stereogenic center during amine coupling steps. Monitor racemization via chiral HPLC at each synthetic stage .

Q. How can low yields in the final coupling step (e.g., benzyl-methyl-amino group incorporation) be addressed?

  • Methodology : Screen coupling agents (e.g., HATU vs. EDC/HOBt) and catalysts (e.g., DMAP or pyridine derivatives). Increase steric protection of reactive sites using bulky leaving groups. Kinetic studies via in-situ FTIR can identify rate-limiting steps, enabling temperature/pH adjustments .

Q. What in vitro models are suitable for studying the compound’s receptor interaction mechanisms?

  • Methodology : Conduct radioligand binding assays (e.g., with ³H-labeled analogs) on target receptors (e.g., dopamine or serotonin subtypes). Pair with molecular docking simulations using software like AutoDock Vina to predict binding affinities and key residue interactions. Validate via site-directed mutagenesis of receptor hot spots .

Q. How can researchers resolve contradictory bioactivity data across cell-based vs. animal models?

  • Methodology : Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to assess bioavailability differences. Use CRISPR-engineered cell lines to isolate target-specific effects from off-target interactions. Cross-validate with positron emission tomography (PET) imaging in animal models to track compound distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.